5-Nitro-2-pentanone
Overview
Description
5-Nitro-2-pentanone is an organic compound with the chemical formula C5H9NO3. It is a colorless to light yellow liquid with a boiling point of 98-100°C and a density of 1.22 g/cm³ . This compound is soluble in water and organic solvents and is primarily used as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitro-2-pentanone can be synthesized through a two-step process:
Nitration of 2-pentanone: 2-pentanone is reacted with nitric acid to generate 2-nitro-2-pentanone.
Further Nitration: The generated 2-nitro-2-pentanone undergoes further nitration to obtain this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled nitration of 2-pentanone using nitric acid under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces a variety of substituted nitro compounds depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-pentanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Pentanone: A ketone with similar structural features but lacks the nitro group.
5-Nitro-2-hexanone: A similar compound with an additional carbon atom in the chain.
4-Nitro-2-butanone: A shorter chain analog with similar reactivity.
Uniqueness: 5-Nitro-2-pentanone is unique due to its specific structural features, including the position of the nitro group, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-nitropentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFOTTCUUAIBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401653 | |
Record name | 5-NITRO-2-PENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22020-87-7 | |
Record name | 5-NITRO-2-PENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-NITRO-2-PENTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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